ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound belongs to the thieno[3,4-d]pyridazine class, characterized by a fused heterocyclic core combining thiophene and pyridazine rings. Key structural features include:
- 4-Methoxyphenyl substituent at position 3, contributing electron-donating effects that may influence aromatic interactions in biological targets.
- 4-(Pyrrolidine-1-sulfonyl)benzamido group at position 5, introducing a sulfonamide moiety linked to a pyrrolidine ring, which is often associated with improved pharmacokinetic properties and target binding affinity .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O7S2/c1-3-38-27(34)23-21-16-39-25(22(21)26(33)31(29-23)18-8-10-19(37-2)11-9-18)28-24(32)17-6-12-20(13-7-17)40(35,36)30-14-4-5-15-30/h6-13,16H,3-5,14-15H2,1-2H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXOAJXQCPVHCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions
Formation of Thieno[3,4-d]pyridazine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminothiophene and a suitable dicarbonyl compound under acidic or basic conditions.
Functional Group Introduction:
Sulfonylation and Amidation: The final steps involve the sulfonylation of the benzoyl group with pyrrolidine and the amidation reaction to introduce the amino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Biological Studies: It is used in research to understand its effects on cellular processes and pathways.
Drug Development: The compound serves as a lead molecule for the development of new drugs targeting specific diseases.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial purposes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-methoxyphenyl)-4-oxo-5-[4-(pyrrolidine-1-sulfonyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with analogs from the evidence, focusing on structural motifs, synthetic strategies, and inferred bioactivities:
Key Observations:
Core Heterocycles: The thieno[3,4-d]pyridazine core (target compound) is distinct from pyrrolidin-2-one (compound 8, 9) and pyrazolo[3,4-d]pyrimidine (example 53). Thienopyridazines are less explored but share electronic similarities with pyridazine-based kinase inhibitors . Pyrazolo[3,4-d]pyrimidine derivatives (example 53) are well-documented in kinase inhibition due to their planar aromatic systems, which facilitate ATP-binding pocket interactions .
Substituent Effects: The pyrrolidine-1-sulfonyl group in the target compound contrasts with the thioxo-oxadiazole in compound 6. Fluorinated substituents (example 53) improve lipophilicity and bioavailability, whereas the 4-methoxyphenyl group in the target compound may enhance π-π stacking .
Synthetic Accessibility: The lower yield (28%) in example 53 highlights challenges in introducing fluorinated chromenone groups, whereas pyrrolidinone derivatives (compounds 8, 9) achieve higher yields (66–82%) due to optimized condensation protocols .
Research Implications and Gaps
- Tools like Hit Dexter 2.0 () could prioritize testing for promiscuous binding or toxicity risks .
- Lumping Strategies : As per , lumping structurally similar compounds (e.g., sulfonamide derivatives) could streamline property prediction in drug discovery pipelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
